Fulvestrant-D5 is a deuterated analogue of fulvestrant, a selective estrogen receptor downregulator (SERD) used primarily in the treatment of hormone receptor-positive breast cancer. The chemical name for fulvestrant is 7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol. Fulvestrant-D5 is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and metabolic tracking in biological studies. It is classified as a synthetic steroidal estrogen antagonist and is significant in both therapeutic and research contexts.
The synthesis of fulvestrant-D5 involves a multi-step process that typically includes the following stages:
Fulvestrant-D5 has a complex molecular structure characterized by its steroidal backbone and functional groups:
The structural integrity and purity are confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Fulvestrant-D5 participates in several chemical reactions that are critical for its synthesis and application:
Fulvestrant acts by binding to estrogen receptors with high affinity, leading to several critical effects:
Fulvestrant-D5 exhibits several notable physical and chemical properties:
Fulvestrant-D5 has significant applications in both clinical and research settings:
This comprehensive analysis highlights the importance of fulvestrant-D5 not only as a therapeutic agent but also as a valuable tool for scientific research aimed at understanding estrogen receptor biology and developing new cancer treatments.
Fulvestrant-D5 (Synonyms: ICI 182780-d5; ZD 9238-d5; ZM 182780-d5) is a deuterated isotopologue of the selective estrogen receptor degrader (SERD) fulvestrant. Its molecular formula is C32H42D5F5O3S, with a molecular weight of 611.80 g/mol [1] [6]. The deuterium atoms are incorporated at five non-exchangeable positions: specifically, the 16,16,17-positions on the steroidal core and the 2,4-positions on the phenolic ring (Figure 1). This strategic labeling preserves the parent compound’s three-dimensional conformation while altering mass properties critical for analytical detection [5] [8]. The isotopic purity exceeds >98% atom D, ensuring minimal interference from non-deuterated species in tracer studies [6].
Table 1: Structural Comparison of Fulvestrant and Fulvestrant-D5
Property | Fulvestrant | Fulvestrant-D5 |
---|---|---|
Molecular Formula | C32H47F5O3S | C32H42D5F5O3S |
Molecular Weight (g/mol) | 606.78 | 611.80 |
CAS Number | 129453-61-8 | Not Assigned |
Deuterium Positions | N/A | 2,4,16,16,17 |
SMILES Notation | CC12CCC3C4CCC(=O)C=C4CCC3C1CCC2O | CC([2H])12CC@(C([2H])(C[C@]1([C@@]3(C@@HCCCCCCCCCS(CCCC(F)(C(F)(F)F)F)=O)[H])[H])[2H])O |
Figure 1: Deuterium atoms are positioned at metabolically stable sites to minimize isotopic scrambling.
The synthesis of Fulvestrant-D5 involves late-stage deuteration to maximize isotopic integrity. Key methods include:
Fulvestrant and Fulvestrant-D5 share identical polarity, solubility, and lipophilicity due to their near-identical electronic structures. Differences include:
Note: Solubility in DMSO and castor oil-based formulations is identical, confirming isotopic labeling does not impact formulation compatibility [1] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3